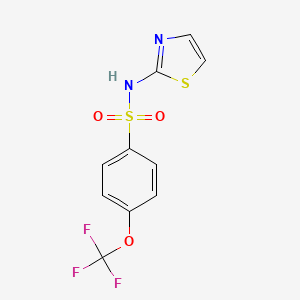

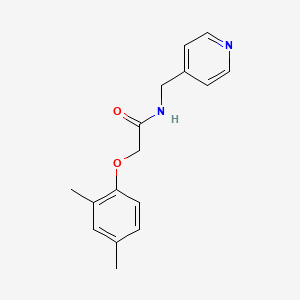

![molecular formula C13H15ClN4O4S B4617600 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4617600.png)

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide

説明

Synthesis Analysis

Research on similar compounds, such as the synthesis of various nitrobenzenesulfonamide derivatives, provides insights into possible synthetic pathways. For example, the use of TDAE methodology on nitroheterocyclic substrates to generate stable carbanions in nitroimidazole scaffolds suggests a method for introducing diverse substituents, potentially applicable to the synthesis of the target compound (Paoli-Lombardo et al., 2023).

Molecular Structure Analysis

The structural determination through X-ray crystallography of related compounds indicates the importance of molecular geometry and intermolecular interactions. For example, studies on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provide valuable data on molecular packing, hydrogen bonding, and electronic structure, which are relevant for understanding the molecular structure of the target compound (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Investigations into the reactivity of nitrobenzenesulfonamide derivatives underline the role of the nitro and sulfonyl groups in various reactions. For instance, the reactivity of N,N-dichloro-2-nitrobenzenesulfonamide in diamination reactions without metal catalysts highlights potential reactivity pathways for the target compound in forming diamine products (Pei et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, can be inferred from related compounds. The study of crystal structures and hydrogen bonding in compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate provides insights into the solid-state properties that might be expected for the target compound (Portilla et al., 2007).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, acid/base character, and potential for forming derivatives, are crucial. The synthesis and reactivity of N,N-dichloro-2-nitrobenzenesulfonamide as an electrophilic nitrogen source illustrate the chemical versatility and potential transformations applicable to the target compound (Pei et al., 2003).

科学的研究の応用

Organic Synthesis and Chemical Characterization

- The reaction of 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols has been utilized to produce a novel class of [1,4]oxazepine-based primary sulfonamides. These compounds show strong inhibition against therapeutically relevant human carbonic anhydrases, highlighting the dual role of the primary sulfonamide functionality in enabling ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin et al., 2018).

Medicinal Chemistry Applications

- A study on the synthesis and characterization of celecoxib derivatives, including sulfonamide compounds, demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Inhibitory and Biological Activities

- Sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase, showcasing potential for reducing intraocular pressure (IOP) and other therapeutic applications. This includes studies on N-substituted and unsubstituted sulfonamides and their biochemical characteristics and in vivo activities (Duffel et al., 1986).

Anticancer and Antiviral Properties

- Research on nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups has identified novel hypoxic cell selective cytotoxic agents, indicating their potential in cancer treatment. However, in vivo studies in mice implanted with EMT6 tumors showed no significant cytotoxic or radiosensitizing activity, highlighting the complexity of translating in vitro findings to clinical applications (Saari et al., 1991).

特性

IUPAC Name |

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O4S/c1-3-17-13(12(14)8-15-17)9-16(2)23(21,22)11-6-4-5-10(7-11)18(19)20/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYAPMAPRMHETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

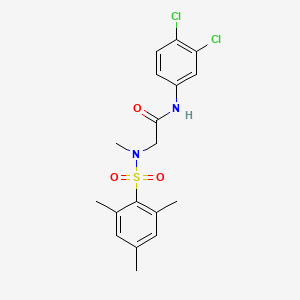

![5-(4-butoxy-3-methoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4617518.png)

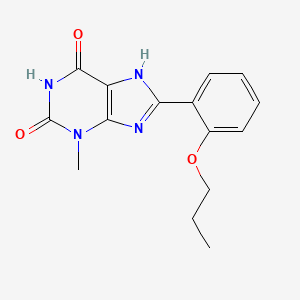

![2-(3,4-dimethoxyphenyl)-5-[(3-isoxazolylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B4617530.png)

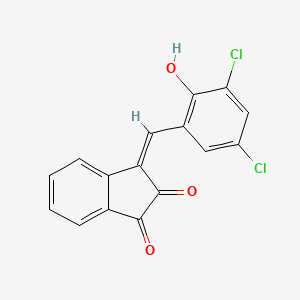

![5-(4-chlorophenyl)-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4617533.png)

![1-[6-(4-chlorophenoxy)hexyl]piperidine](/img/structure/B4617548.png)

![3-(4-methylbenzyl)-5-[4-(methylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617551.png)

![methyl 2-{[({4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4617579.png)

![7,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B4617592.png)

![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B4617602.png)

![2-methyl-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4617612.png)